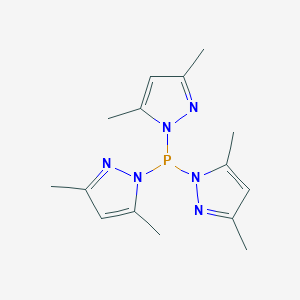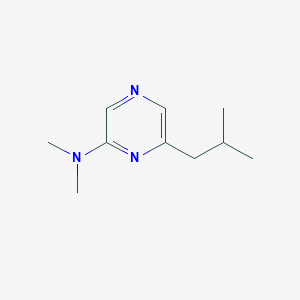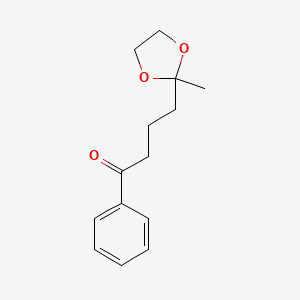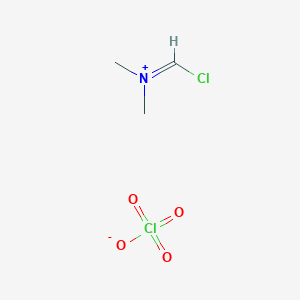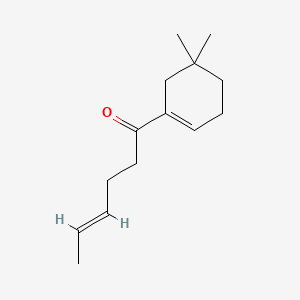
Diphenyl (2-chloroethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl (2-chloroethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a 2-chloroethyl moiety and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyl (2-chloroethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with 2-chloroethyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl (2-chloroethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new phosphonate derivatives.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphoramidates, while oxidation reactions produce phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Diphenyl (2-chloroethyl)phosphonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a prodrug or active pharmaceutical ingredient due to its ability to modify biological targets.
Biological Studies: Employed in studies of enzyme inhibition and protein modification, providing insights into biochemical pathways.
Industrial Applications: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diphenyl (2-chloroethyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction is often mediated by the chloroethyl group, which acts as an electrophile in the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diphenyl (2-chloroethyl)phosphonate include:
- Diphenylphosphine oxide
- 2-Chloroethylphosphonic acid
- Triphenylphosphine oxide
Uniqueness
This compound is unique due to its specific combination of a phosphonate group with a 2-chloroethyl moiety and two phenyl groups.
Eigenschaften
CAS-Nummer |
53986-90-6 |
|---|---|
Molekularformel |
C14H14ClO3P |
Molekulargewicht |
296.68 g/mol |
IUPAC-Name |
[2-chloroethyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C14H14ClO3P/c15-11-12-19(16,17-13-7-3-1-4-8-13)18-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
WLOCLNJHIWHEDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(CCCl)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-{[(prop-1-en-2-yl)oxy]methyl}benzene](/img/structure/B14627925.png)

